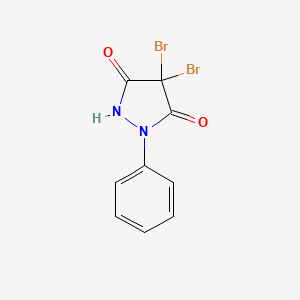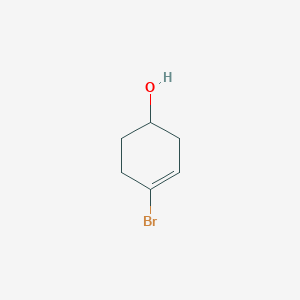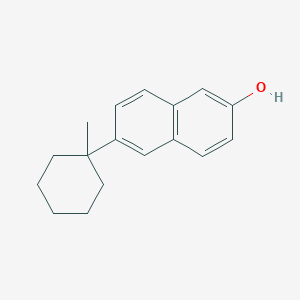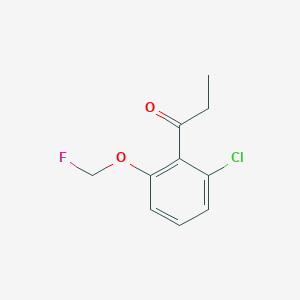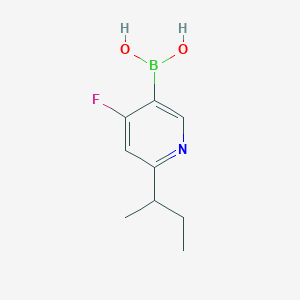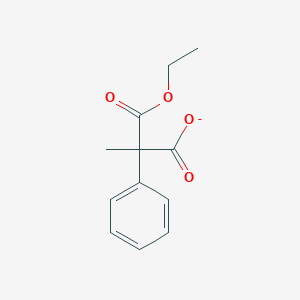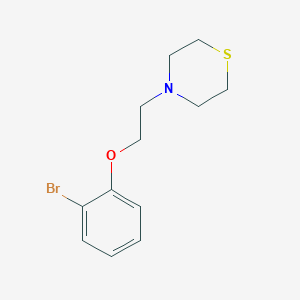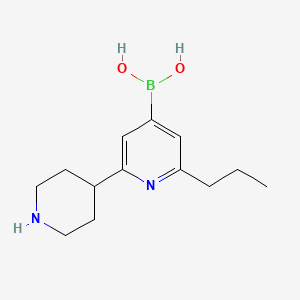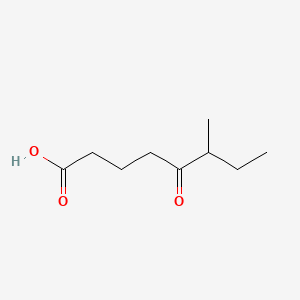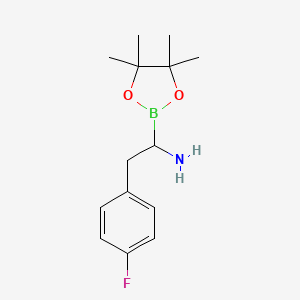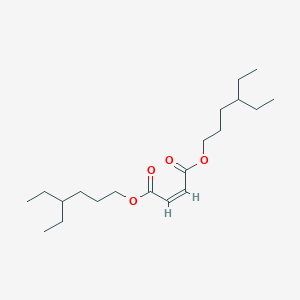
Bis(4-ethylhexyl) maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-ethylhexyl) maleate is an organic compound that belongs to the class of maleate esters. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-ethylhexyl groups. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-ethylhexyl) maleate is typically synthesized through the esterification of maleic anhydride with 4-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, maleic anhydride and 4-ethylhexanol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to complete the esterification. The product is purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Bis(4-ethylhexyl) maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the maleate ester into other functional groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield maleic acid, while reduction can produce alcohol derivatives.
科学研究应用
Bis(4-ethylhexyl) maleate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is widely used in the manufacturing of adhesives, coatings, and sealants to improve their flexibility and durability.
作用机制
The mechanism by which Bis(4-ethylhexyl) maleate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the plastic materials. The molecular targets and pathways involved include the ester groups of the compound interacting with the polymer matrix.
相似化合物的比较
Similar Compounds
- Bis(2-ethylhexyl) maleate
- Dibutyl maleate
- Diethyl maleate
- Dimethyl maleate
Uniqueness
Bis(4-ethylhexyl) maleate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other maleate esters. Its longer alkyl chains contribute to its effectiveness as a plasticizer, offering better flexibility and durability in plastic materials.
属性
分子式 |
C20H36O4 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC 名称 |
bis(4-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C20H36O4/c1-5-17(6-2)11-9-15-23-19(21)13-14-20(22)24-16-10-12-18(7-3)8-4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13- |
InChI 键 |
IMVQWUPJOAETMH-YPKPFQOOSA-N |
手性 SMILES |
CCC(CC)CCCOC(=O)/C=C\C(=O)OCCCC(CC)CC |
规范 SMILES |
CCC(CC)CCCOC(=O)C=CC(=O)OCCCC(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)
![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)
